An In-Depth Technical Guide to the Chemical and Physical Properties of Ethanolamine
An In-Depth Technical Guide to the Chemical and Physical Properties of Ethanolamine
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Bifunctional Significance of Ethanolamine
Ethanolamine (systematically named 2-aminoethanol) is a versatile organic chemical compound that holds a significant position in both industrial and biological realms. Its structure is deceptively simple, featuring a two-carbon backbone with a primary amine (-NH₂) group at one end and a primary alcohol (-OH) group at the other.[1][2][3] This bifunctionality is the very source of its diverse chemical reactivity and physical characteristics, making it a valuable molecule for researchers, particularly in the field of drug development.[3][4]
In the pharmaceutical industry, ethanolamine and its derivatives are utilized as buffering agents, in the preparation of emulsions, and as precursors in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][4] Its ability to act as a weak base and a nucleophile, coupled with its hydrophilic nature, allows for its integration into numerous formulation and synthesis strategies.[3][5] This guide provides a comprehensive overview of the core chemical and physical properties of ethanolamine, offering insights into its behavior and practical applications in a research and development setting.
I. Physicochemical Properties of Ethanolamine
The physical properties of ethanolamine are fundamental to its handling, application, and role in various chemical processes. A thorough understanding of these characteristics is crucial for experimental design and process optimization.
A. General and Thermal Properties
Ethanolamine is a colorless, viscous liquid at room temperature with a distinct ammonia-like odor.[1][4][5][6] Its hygroscopic nature necessitates storage in tightly sealed containers to prevent the absorption of atmospheric moisture.[7]
| Property | Value | Source(s) |
| Molecular Formula | C₂H₇NO | [1][8] |
| Molar Mass | 61.08 g/mol | [1][4] |
| Appearance | Viscous, colorless liquid | [1][4][5] |
| Odor | Unpleasant, ammonia-like | [1][4] |
| Melting Point | 10.3 °C (50.5 °F; 283.4 K) | [1] |
| Boiling Point | 170 °C (338 °F; 443 K) | [1][9] |
| Flash Point | 85 °C (185 °F) | [5][6][8] |
| Autoignition Temperature | 410 °C (770 °F) | [8][10] |
| Density | 1.012 g/cm³ at 25 °C | [11][12] |
| Vapor Pressure | 64 Pa at 20 °C | [1] |
| Refractive Index (n_D^20) | 1.4539 | [1] |
Table 1: Key Physical and Thermal Properties of Ethanolamine.
The relatively high boiling point and viscosity of ethanolamine can be attributed to the extensive intermolecular hydrogen bonding facilitated by both the amine and hydroxyl functional groups.[13]
B. Solubility and Solution Properties
Ethanolamine's dual functional groups also dictate its solubility characteristics. It is miscible with water in all proportions, a property stemming from its ability to form strong hydrogen bonds with water molecules.[2][4][14] It also exhibits good solubility in other polar protic solvents like methanol and acetone.[4][14] However, its solubility is limited in nonpolar solvents such as benzene, ether, and carbon tetrachloride.[14]
| Property | Value | Source(s) |
| Solubility in Water | Miscible | [1][4] |
| Solubility in Benzene | 1.4% at 25 °C | [14] |
| Solubility in Ether | 2.1% at 25 °C | [14] |
| Solubility in Carbon Tetrachloride | 0.2% at 25 °C | [14] |
| pKa | 9.50 at 25 °C | [1] |
| pH of 25% aq. solution | 12.1 | [12][14] |
| Viscosity | 18.95 cP at 25 °C | [6][14] |
Table 2: Solubility and Solution Properties of Ethanolamine.
The basicity of ethanolamine, indicated by its pKa of 9.50, is a critical parameter in its use as a buffer and pH regulator in pharmaceutical formulations.[1] This property allows it to neutralize acidic compounds effectively.[3][5]
II. Chemical Properties and Reactivity
The chemical behavior of ethanolamine is characterized by the reactivity of its primary amine and primary alcohol functional groups. This dual reactivity allows it to participate in a wide range of chemical transformations.
A. Acid-Base Chemistry
As an amine, ethanolamine acts as a weak base and readily reacts with acids to form ethanolaminium salts.[5] This is a fundamental reaction in its application for neutralizing acidic components and in the formation of ionic derivatives. For instance, its reaction with carbon dioxide is a key process in industrial gas scrubbing.[1][3] Two equivalents of ethanolamine react with CO₂ to form a carbamate salt.[1]
B. Nucleophilic Reactions of the Amine Group
The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile. It can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form N-acylethanolamines.
-
Alkylation: Reaction with alkyl halides to produce N-alkylethanolamines.
-
Reaction with Aldehydes and Ketones: Formation of Schiff bases (imines) or, under reductive conditions, secondary amines.
C. Reactions of the Hydroxyl Group
The primary alcohol group of ethanolamine can participate in reactions typical of alcohols:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters. This is a common strategy for synthesizing prodrugs or modifying the physicochemical properties of a molecule.
-
Etherification: Reaction with alkyl halides under basic conditions to form ethers.
-
Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, depending on the reaction conditions.
D. Intramolecular Hydrogen Bonding
An interesting structural feature of ethanolamine is its capacity for intramolecular hydrogen bonding between the hydroxyl group (as a proton donor) and the amine group (as a proton acceptor).[15][16] Spectroscopic studies have shown the presence of different conformers in solution, with the stability of each being influenced by this internal hydrogen bonding.[15] This interaction can influence the molecule's conformation and reactivity.
III. Experimental Workflow: Purity Determination by Titration
A fundamental experimental procedure for any researcher working with ethanolamine is the determination of its purity. A common and reliable method is acid-base titration. The following diagram illustrates the typical workflow.
Workflow for determining the purity of ethanolamine via acid-base titration.
Methodology:
-
Standardization of Titrant: A standard solution of a strong acid, typically hydrochloric acid (HCl), is prepared and its concentration is accurately determined by titrating against a primary standard (e.g., anhydrous sodium carbonate).
-
Sample Preparation: A precisely weighed amount of the ethanolamine sample is dissolved in a known volume of distilled or deionized water.
-
Titration: A few drops of a suitable indicator, such as methyl orange or bromocresol green, are added to the ethanolamine solution. The standardized HCl solution is then slowly added from a burette with constant stirring until the indicator changes color, signifying the endpoint of the titration.
-
Calculation: The purity of the ethanolamine is calculated based on the stoichiometry of the reaction, the volume and concentration of the HCl used, and the initial mass of the ethanolamine sample.
This self-validating protocol ensures accuracy through the use of a standardized titrant and precise measurements, providing a reliable assessment of the material's quality.
IV. Applications in Drug Development
The unique combination of properties makes ethanolamine a valuable component in pharmaceutical sciences:
-
pH Control: Its basicity allows it to be used as a pH-adjusting agent in various formulations to maintain stability and enhance the solubility of APIs.[1]
-
Synthesis of Pharmaceuticals: Ethanolamine serves as a key starting material or intermediate in the synthesis of a wide range of drugs, including certain antihistamines, local anesthetics, and antiarrhythmic agents.[4]
-
Formation of Emulsions and Surfactants: When reacted with fatty acids, ethanolamine forms soaps that act as powerful emulsifiers, crucial for the formulation of creams, lotions, and other topical drug delivery systems.[3][14]
-
Sclerosing Agent: In the form of ethanolamine oleate, it is used as an injectable sclerosing agent for the treatment of varicose veins and hemorrhoids.[1][14]
V. Safety and Handling
Ethanolamine is a corrosive substance that can cause severe skin burns and eye damage.[10][17] It is also harmful if swallowed or inhaled.[17] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.[17]
Conclusion
Ethanolamine's bifunctional nature, combining the reactivity of a primary amine and a primary alcohol, underpins its wide-ranging utility in scientific research and drug development. Its well-defined physical properties, including its miscibility with water and its basicity, make it a versatile tool for formulation scientists. Simultaneously, its chemical reactivity provides a platform for synthetic chemists to construct complex molecular architectures. A comprehensive understanding of these fundamental properties is paramount for its safe and effective application in the laboratory and beyond.
References
-
Ethanolamine - Wikipedia. [Link]
-
Ethanolamine - American Chemical Society. [Link]
-
Ethanolamine. [Link]
-
Thermophysical Properties of ethanolamine - Chemcasts. [Link]
-
SPECTROSCOPIC STUDIES OF ALCOHOLS: VI. INTRAMOLECULAR HYDROGEN BONDS IN ETHANOLAMINE AND ITS O- AND N-METHYL DERIVATIVES. [Link]
-
Ethanolamine - chemeurope.com. [Link]
-
The boiling point of monoethanolamine is 170.9 ° C (339.6 ° F) - Knowledge. [Link]
-
Viscosities of Pure and Aqueous Solutions of Monoethanolamine (MEA), Diethanolamine (DEA) and N-Methyldiethanolamine (MDEA) - Nordic Rheology Society. [Link]
-
Ethanolamine | C2H7NO | CID 700 - PubChem - NIH. [Link]
-
Ethanolamine - Solubility of Things. [Link]
-
Viscosities of Aqueous Solutions of Monoethanolamine (MEA), Diethanolamine (DEA) and N-Methyldiethanolamine (MDEA) at T = (90-15. [Link]
-
Ethanolamine - ChemBK. [Link]
-
Ethanolamine, >=98% | E9508-100ML | SIGMA-ALDRICH - Scientific Laboratory Supplies. [Link]
-
Ethanolamine CAS#: 141-43-5 • ChemWhat | Database of Chemicals & Biologicals. [Link]
-
A REVIEW OF MONOETHANOLAMINE CHEMISTRY - DTIC. [Link]
-
Ethanolamine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]
-
Viscosities of Pure and Aqueous Solutions of Monoethanolamine (MEA), Diethanolamine (DEA) and N-Methyldiethanolamine (MDEA) - ResearchGate. [Link]
-
ETHANOLAMINE (MONO) FOR SYNTHESIS - Loba Chemie. [Link]
-
NH⋅⋅⋅O hydrogen bonding strengths in 2‐(methylamino)‐ethanol,... - ResearchGate. [Link]
-
Chemical Properties of Monoethanolamine (CAS 141-43-5) - Cheméo. [Link]
-
ethanolamine Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation. [Link]
-
Intra- and Intermolecular Hydrogen Bonds in Ethylene Glycol, Monoethanolamine, and Ethylenediamine - ResearchGate. [Link]
-
Alkanolamine - Wikipedia. [Link]
-
N-(2-Hydroxyethyl)ethylenediamine | C4H12N2O | CID 8112 - PubChem. [Link]
-
ETHANOLAMINE | CAS#:32708-95-5 | Chemsrc. [Link]
-
Densities and viscosities of the ethanolamines | Journal of Chemical & Engineering Data. [Link]
-
Diethanolamine - the NIST WebBook. [Link]
Sources
- 1. Ethanolamine - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. alliancechemical.com [alliancechemical.com]
- 4. acs.org [acs.org]
- 5. Ethanolamine [chemeurope.com]
- 6. Ethanolamine | C2H7NO | CID 700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. chem-casts.com [chem-casts.com]
- 9. The boiling point of monoethanolamine is 170.9 ° C (339.6 ° F) - Knowledge - Anquan Chemical [zbaqchem.com]
- 10. ETHANOLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. ≥99%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. Alkanolamine - Wikipedia [en.wikipedia.org]
- 14. Ethanolamine [drugfuture.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
- 17. lobachemie.com [lobachemie.com]
